molecular formula C20H20N2O6S B2505564 Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate CAS No. 2034361-15-2

Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate

Cat. No.: B2505564
CAS No.: 2034361-15-2
M. Wt: 416.45
InChI Key: GUDRCKMUFCTSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate is a synthetic organic compound featuring three distinct moieties:

  • Terephthalate ester backbone: Provides structural rigidity and influences lipophilicity.
  • Isonicotinamide group: A pyridine-derived amide, often associated with biological activity (e.g., kinase inhibition or antimicrobial properties).
  • Tetrahydrothiophen-3-yl ether: A saturated sulfur-containing heterocycle, which may enhance metabolic stability compared to aromatic thiophene analogs.

Its synthesis likely involves coupling reactions between isonicotinamide derivatives and substituted terephthalate esters under conditions similar to those described for phosphazene systems (e.g., THF solvent, triethylamine base) .

Properties

IUPAC Name

dimethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-26-19(24)13-3-4-15(20(25)27-2)16(9-13)22-18(23)12-5-7-21-17(10-12)28-14-6-8-29-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRCKMUFCTSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Terephthalate Esters

Dimethyl terephthalate (DMT) and its alkyl derivatives are widely used in polymer production. Key comparisons:

Property Dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate Diethyl Terephthalate
Molecular Weight (g/mol) ~450.5 (estimated) 222.24
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMSO) Insoluble in water
Functional Groups Ester, amide, tetrahydrothiophene ether Ester only
Applications Potential pharmaceutical intermediate Polymer precursor

The addition of the isonicotinamide and tetrahydrothiophene groups in the target compound significantly alters its physicochemical properties, rendering it more suited for bioactive applications than conventional terephthalate esters.

Isonicotinamide Derivatives

Isonicotinamide derivatives are explored for antimicrobial and anticancer activities. A comparison with isoniazid (a tuberculosis drug) reveals:

Property Target Compound Isoniazid
Core Structure Pyridine-4-carboxamide Pyridine-4-carbohydrazide
Substituents Tetrahydrothiophene ether, terephthalate Hydrazide group
Lipophilicity (LogP) Higher (due to ester/ether groups) Lower
Bioactivity Kinase inhibition (hypothesized) Antimycobacterial

The target compound’s lipophilicity may improve cell membrane permeability compared to isoniazid, but its lack of a hydrazide group likely precludes antimycobacterial activity.

Sulfur-Containing Heterocycles

The tetrahydrothiophene moiety distinguishes the compound from aromatic thiophene derivatives, such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, USP 35–NF 30 ):

Property Target Compound Compound e (Thiophene Derivative)
Heterocycle Tetrahydrothiophene (saturated) Thiophene (aromatic)
Electronic Effects Electron-donating (ether oxygen) Electron-rich (aromatic π-system)
Metabolic Stability Higher (saturation resists oxidation) Lower
Regulatory Status Experimental Controlled impurity

The saturated tetrahydrothiophene in the target compound likely reduces reactivity toward cytochrome P450 enzymes, prolonging its half-life in vivo compared to thiophene analogs.

Research Findings and Implications

  • Synthesis : The target compound’s synthesis may parallel methods for dispirophosphazenes (e.g., THF solvent, triethylamine-mediated coupling) , though exact yields and purity data are unavailable.
  • Biological Potential: Structural analogs suggest kinase or protease inhibition as plausible mechanisms, but empirical studies are needed.
  • Regulatory Considerations : USP guidelines for thiophene-related impurities underscore the importance of rigorous purity profiling during pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)terephthalate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between isonicotinic acid derivatives and terephthalate esters. For example, carbodiimide-mediated coupling (e.g., HATU or DCC) in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base is effective . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediates, as demonstrated in analogous phosphazene syntheses . Optimize stoichiometry (1:1 molar ratio for amine and carbonyl components) and temperature (room temperature to 60°C) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tetrahydrothiophen-3-yloxy and isonicotinamido groups) .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to verify molecular weight and detect impurities (e.g., unreacted starting materials) .
  • FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, ester C-O stretch ~1250 cm1^{-1}) .

Q. What solvents and purification methods are suitable for isolating this compound post-synthesis?

  • Methodological Answer : Polar aprotic solvents like THF or DCM are ideal for dissolution during synthesis. Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, as demonstrated in spirocyclic phosphazene isolations . Recrystallization from ethanol or acetonitrile may improve crystallinity .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffered solutions (pH 3–9) at 25–40°C for 24–72 hours. Analyze via HPLC to detect hydrolysis products (e.g., free isonicotinic acid or terephthalate fragments) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for esters) .

Q. What strategies can resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify therapeutic windows.
  • Metabolite Profiling : Use LC-MS to assess whether active metabolites (e.g., hydrolyzed forms) contribute to observed effects .
  • Cell Line Specificity : Compare activity in multiple cell lines (e.g., cancer vs. normal) to rule out nonspecific toxicity .

Q. How can impurity profiles be rigorously analyzed to meet regulatory standards for preclinical studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat, light, and oxidizing agents (e.g., H2_2O2_2) to simulate stress conditions. Use HPLC-DAD (diode array detection) to identify degradation markers .
  • Thresholds : Adopt ICH Q3A guidelines, limiting individual impurities to <0.1% unless genotoxicity is confirmed .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., tetrahydrothiophen-3-yloxy group’s hydrophobicity) with activity data from analogues .

Q. How can mechanistic studies differentiate between covalent and non-covalent interactions in catalytic systems?

  • Methodological Answer :

  • Kinetic Analysis : Compare reaction rates under pseudo-first-order conditions. Covalent inhibitors often show time-dependent inactivation .
  • Mass Spectrometry : Detect covalent adducts (e.g., via intact protein MS) after incubation with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.